4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is an organic compound that features a chlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These combined effects contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
2-Hydroxy-6-(trifluoromethyl)benzonitrile: Lacks the chlorophenyl group, altering its hydrophobic interactions.
Uniqueness
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (chlorophenyl, hydroxy, and trifluoromethyl) on the benzonitrile core. This combination of groups imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and the ability to form multiple types of interactions with target molecules.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJAFFNQUGGOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650438 |
Source
|
Record name | 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147381-62-2 |
Source
|
Record name | 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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